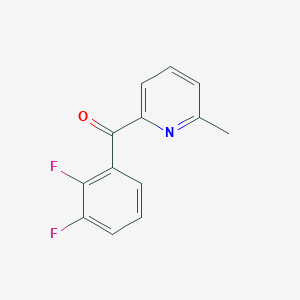

2-(2,3-Difluorobenzoyl)-6-methylpyridine

描述

2-(2,3-Difluorobenzoyl)-6-methylpyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a 2,3-difluorobenzoyl group at the 2-position. Its molecular formula is C₁₃H₉F₂NO, with a molecular weight of 245.22 g/mol (CAS: 1041573-47-0). This compound has been categorized as a discontinued product in specialty chemical catalogs, limiting its commercial availability .

属性

IUPAC Name |

(2,3-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXHTIBCIEJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,3-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

化学反应分析

Types of Reactions

2-(2,3-Difluorobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .

科学研究应用

2-(2,3-Difluorobenzoyl)-6-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

作用机制

The mechanism of action of 2-(2,3-Difluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Fluorinated Substituents

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-methylpyridine (6d)

- Structure : Pyridine ring with 6-methyl and 2-position linked to a benzyl-ethoxy-pyrazole group.

- Molecular Weight : 308.18 g/mol (C₁₉H₂₁N₃O).

- Key Properties : Synthesized in 39% yield via nucleophilic aromatic substitution. NMR data (¹H and ¹³C) confirm regioselectivity at the pyridine’s 2-position .

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine (6e)

- Structure : Pyridine with 3-fluoro and 2-pyrazole substituents.

- Molecular Weight : 312.16 g/mol (C₁₈H₁₈FN₃O).

- Key Properties : Higher synthetic yield (74%) compared to 6d, attributed to the electron-withdrawing fluorine atom facilitating substitution .

- Comparison : Fluorine at the 3-position increases reactivity, whereas the benzoyl group in 2-(2,3-difluorobenzoyl)-6-methylpyridine may sterically hinder similar reactions.

Difluorobenzoyl-Containing Analogs

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

Halogenated Pyridine Derivatives

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure : Pyridine with methoxy and benzodioxin groups.

- Molecular Weight : 391.46 g/mol (C₂₃H₂₅N₃O₃).

- Key Properties: Not validated for medical use but structurally tailored for receptor binding due to the dimethylaminomethylphenyl group .

- Comparison : The absence of fluorine substituents and presence of a benzodioxin system differentiate its electronic properties from this compound.

Data Tables

Table 2: Substituent Effects on Reactivity and Bioactivity

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Bioactivity Potential |

|---|---|---|---|

| This compound | 2,3-difluorobenzoyl (strong EWG) | 6-methyl (weak EDG) | Low (discontinued) |

| 2-(3-Fluoropyridine)-6e | 3-fluoro (moderate EWG) | Benzyl-ethoxy-pyrazole | High (enzyme inhibition) |

| 6-(2,3-Dihydro-benzodioxin)-pyridine | Methoxy (moderate EDG) | Benzodioxin (EDG) | Moderate (research use) |

Key Findings and Implications

- Structural Flexibility : Fluorinated benzoyl groups enhance metabolic stability but may complicate synthesis due to steric effects.

- Pharmacological Potential: Analogs with pyrazole or amino-pyridone cores (e.g., ) exhibit higher bioactivity than this compound, which lacks such functionalization.

- Market Status : The discontinuation of this compound contrasts with active research on its analogs, underscoring the importance of substituent optimization in drug development.

生物活性

2-(2,3-Difluorobenzoyl)-6-methylpyridine is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a structure that includes a pyridine ring substituted with a difluorobenzoyl group. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits notable antitumor and antimicrobial properties. The following sections detail these activities.

Antitumor Activity

- Mechanism of Action : The compound has been shown to interact with tubulin, inhibiting its polymerization, which is essential for cell division. This mechanism is similar to other known antitumor agents that target microtubule dynamics.

- Case Studies :

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 15 | Moderate cytotoxicity observed |

| HeLa | 20 | Effective in inhibiting proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest it possesses significant activity against Gram-positive bacteria.

- Mechanism of Action : The antimicrobial effects may be attributed to the disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

-

Case Studies :

- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Low |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that the presence of the difluorobenzoyl moiety significantly enhances biological activity compared to non-fluorinated analogs. This indicates that fluorine substitution plays a critical role in modulating the compound's interaction with biological targets.

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation of its toxicity profile. In vitro studies indicated no significant cytotoxicity at concentrations below 20 µM in non-cancerous cell lines, suggesting a favorable safety margin for therapeutic applications .

常见问题

Basic Question: What are the optimal synthetic routes for preparing 2-(2,3-difluorobenzoyl)-6-methylpyridine, and how can reaction yields be improved?

Answer:

The synthesis involves two key steps: (1) introducing fluorine substituents to the benzoyl moiety and (2) coupling the fluorinated benzoyl group to the 6-methylpyridine core. Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) to minimize side reactions . For coupling, nickel-catalyzed reductive methods (e.g., using NiCl₂ and zinc powder in THF) are effective for forming carbon-carbon bonds between halogenated pyridines and aromatic ketones . Yield optimization requires strict anhydrous conditions, slow addition of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates by TLC or HPLC ensures reaction progression.

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and fluorine substitution patterns. For example, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while SHELX software refines atomic coordinates and displacement parameters (ADPs) . Key metrics include R-factors (<5%) and residual electron density maps to validate fluorine positions. Comparative analysis with analogous structures (e.g., 2-(3-methoxyphenylethynyl)-6-methylpyridine) helps identify steric effects from the 2,3-difluoro group .

Basic Question: What analytical techniques are recommended for purity assessment and degradation profiling?

Answer:

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor for degradation products (e.g., hydrolyzed benzoyl or defluorinated species) .

- NMR : ¹⁹F NMR (470 MHz) identifies fluorine environments, while ¹H NMR detects methyl group splitting patterns (e.g., coupling with adjacent fluorines) .

- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .

Advanced Question: How do electronic effects of the 2,3-difluorobenzoyl group influence biological activity in kinase inhibition assays?

Answer:

The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzoyl carbonyl, improving binding to kinase active sites (e.g., p38 MAP kinase). In vitro assays using HEK293 cells transfected with kinase constructs can quantify IC₅₀ values. Competitive binding studies with ATP analogs (e.g., [γ-³²P]ATP) validate inhibition mechanisms. Structure-activity relationship (SAR) studies show that ortho-fluorine placement minimizes steric hindrance, while meta-substitutions reduce potency .

Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions may arise from assay conditions (e.g., cell line variability, ATP concentrations). Standardize protocols by:

- Using isogenic cell lines to control for genetic background effects.

- Validating target engagement via Western blotting (e.g., phospho-p38 levels).

- Comparing results with positive controls (e.g., SB203580 for p38 MAP kinase). Replicate experiments across independent labs and apply meta-analysis to identify outliers .

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or photodegradation.

- Handling : Use glove boxes for air-sensitive steps. Quench reaction waste with aqueous NaHCO₃ before disposal .

- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation .

Advanced Question: What strategies enable the study of metal coordination chemistry with this compound?

Answer:

The pyridine nitrogen and carbonyl oxygen act as bidentate ligands. Synthesize metal complexes (e.g., Pt or Ni) by reacting the ligand with precursors like K₂PtCl₄ in ethanol/water (1:1) at 60°C. Characterize using:

- ESI-MS : Confirm metal-ligand stoichiometry.

- X-ray absorption spectroscopy (XAS) : Determine coordination geometry.

- Magnetic susceptibility : Assess spin states in transition metal complexes .

Advanced Question: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

Introduce chirality via asymmetric synthesis (e.g., Evans oxazolidinone auxiliaries) or resolve racemic mixtures using chiral HPLC (Chiralpak IA column, hexane/isopropanol). Monitor enantiomeric excess (ee) by circular dichroism (CD) or polarimetry. Dynamic kinetic resolution (DKR) with palladium catalysts can enhance yields of single enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。